molecular formula C19H22ClFN4O2 B6587320 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1226436-08-3

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B6587320
CAS No.: 1226436-08-3
M. Wt: 392.9 g/mol
InChI Key: YPJCKPIWKJQHLP-UHFFFAOYSA-N
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Description

2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with an azepane (7-membered cyclic amine) group, a methyl group, and a phenoxy-acetamide moiety. The 3-chloro-4-fluorophenyl substituent introduces electron-withdrawing halogens, likely enhancing metabolic stability and influencing binding interactions.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O2/c1-13-10-18(24-19(22-13)25-8-4-2-3-5-9-25)27-12-17(26)23-14-6-7-16(21)15(20)11-14/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJCKPIWKJQHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide typically involves several steps. The starting materials usually include 2-azepan-1-yl-6-methylpyrimidine and 3-chloro-4-fluoroaniline. These compounds undergo a series of chemical reactions such as acylation, coupling, and deprotection to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to optimize yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound would require efficient and scalable processes. Methods such as continuous flow chemistry and automated synthesis could be employed to produce large quantities of the compound while ensuring consistent quality. Quality control measures, including chromatography and spectroscopy, would be essential to verify the purity and structural integrity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

  • Reduction: The addition of hydrogen or removal of oxygen.

  • Substitution: The replacement of one atom or group with another.

Common Reagents and Conditions: Typical reagents used in these reactions might include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. These reactions often require precise control of pH, temperature, and reaction time to achieve the desired outcome.

Major Products: The primary products of these reactions depend on the specific conditions and reagents used For instance, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide has a wide range of applications in scientific research:

  • Chemistry: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: Researchers explore its interactions with enzymes and receptors to understand its potential biological effects.

  • Medicine: Investigations focus on its therapeutic potential, such as its ability to inhibit specific biological pathways implicated in diseases.

  • Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound binds to these targets, modulating their activity and leading to potential therapeutic effects. Understanding these interactions at the molecular level is crucial for developing new drugs and treatments.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₀H₂₅ClFN₄O₂ ~410.3 3-Cl-4-F-phenyl, azepane, 6-Me
2-{[2-(Azepan-1-yl)-6-Me-pyrimidin-4-yl]oxy}-N-(3-MeO-phenyl)acetamide C₂₀H₂₆N₄O₃ 370.45 3-MeO-phenyl, azepane, 6-Me
2-{[2-(Azepan-1-yl)-6-Me-pyrimidin-4-yl]oxy}-N-(4-MeO-phenyl)acetamide C₂₀H₂₆N₄O₃ 370.45 4-MeO-phenyl, azepane, 6-Me
N-(2-Fluorophenyl)-5-[(4-MeO-phenyl)aminomethyl]-6-Me-2-phenylpyrimidin-4-amine C₂₆H₂₄FN₅O 453.50 2-F-phenyl, 4-MeO-benzylamine, phenyl

Key Observations:

Molecular Weight : The target compound (MW ~410.3) is heavier than its methoxy-substituted analogs (MW 370.45) due to halogen atoms, which may influence solubility and membrane permeability.

Azepane vs. Aromatic Amines : The azepane group (7-membered ring) in the target compound offers conformational flexibility and reduced steric hindrance compared to rigid aromatic amines in the N-(2-fluorophenyl) analog .

Hypothetical Bioactivity and Binding Interactions

  • Antimicrobial Potential: Pyrimidine derivatives with halogenated aryl groups, such as the 3-Cl-4-F-phenyl moiety, have demonstrated enhanced antibacterial and antifungal activity compared to methoxy-substituted analogs, likely due to improved target affinity and resistance to enzymatic degradation .
  • Hydrogen Bonding : The acetamide linker in the target compound may engage in hydrogen bonding with biological targets (e.g., enzymes or receptors), similar to the C–H⋯O and C–H⋯π interactions observed in related pyrimidine crystals .

Physicochemical Properties

  • Solubility : The 3-Cl-4-F-phenyl group’s hydrophobicity may reduce aqueous solubility relative to methoxy analogs, necessitating formulation adjustments for in vivo applications.
  • Crystal Packing : Weak intermolecular interactions (e.g., C–H⋯O) observed in analogs suggest that the target compound’s solid-state stability could be modulated by substituent-driven crystal packing.

Biological Activity

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C21H28ClFN4O2C_{21}H_{28}ClFN_{4}O_{2}, with a molecular weight of approximately 388.9 g/mol. Its structure features an azepane ring, a pyrimidine derivative, and an acetamide moiety, which contribute to its unique chemical reactivity and biological activity.

PropertyDetails
Molecular FormulaC21H28ClFN4O2C_{21}H_{28}ClFN_{4}O_{2}
Molecular Weight388.9 g/mol
CAS Number1226450-20-9

Pharmacological Effects

Preliminary studies indicate that this compound exhibits several promising pharmacological effects:

  • Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival.
  • Antifungal Mechanisms : The compound may interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal survival, making it a candidate for antifungal drug development.
  • Neurotransmitter Modulation : By inhibiting glycine transporters (GlyT1), the compound may alter glycine levels in the synaptic cleft, potentially affecting neurotransmission and offering therapeutic benefits in conditions like schizophrenia or anxiety disorders.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on structural similarities with other known inhibitors:

  • Transporter Inhibition : The compound may inhibit specific neurotransmitter transporters, leading to increased availability of neurotransmitters in the synaptic cleft.
  • Enzyme Interaction : It may interact with enzymes involved in critical metabolic pathways, thereby modulating their activity and influencing various cellular processes.
  • Cell Signaling Pathways : The compound could affect cell signaling pathways associated with growth and apoptosis, contributing to its anticancer properties.

Case Studies

Several studies have investigated the biological activity of related compounds within the same structural class:

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of similar pyrimidine derivatives on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast and lung cancer models, suggesting potential therapeutic applications in oncology.
  • Antifungal Activity Assessment :
    • Research focused on the antifungal properties of related azepane-containing compounds showed effective inhibition of fungal growth in vitro, indicating a potential role for this class of compounds in treating fungal infections.
  • Neuropharmacological Studies :
    • Investigations into glycine transporter inhibitors demonstrated that modulation of glycine levels can have profound effects on mood and anxiety disorders, supporting the exploration of this compound as a therapeutic agent.

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